

(R)-2-Amino-4,4-dimethylpentanoic acid CAS number and supplier information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(R)-2-Amino-4,4-dimethylpentanoic acid
Cat. No.:	B555540

[Get Quote](#)

Technical Guide: (R)-2-Amino-4,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4,4-dimethylpentanoic acid, also known as (R)-tert-leucine, is a non-proteinogenic amino acid characterized by a sterically demanding tert-butyl group. This unique structural feature imparts specific conformational constraints, making it a valuable building block in medicinal chemistry and drug discovery. Its incorporation into peptide-based therapeutics can enhance metabolic stability, improve receptor affinity and selectivity, and influence secondary structure. This technical guide provides a comprehensive overview of its chemical properties, supplier information, and insights into its synthesis.

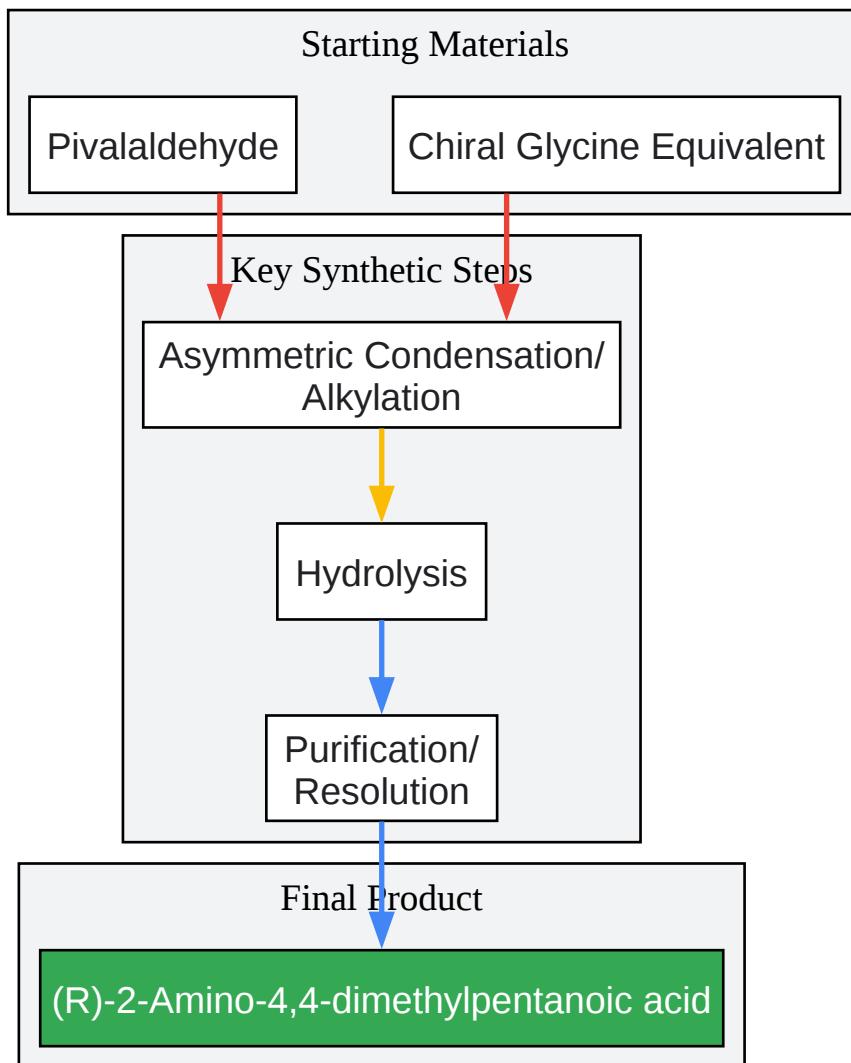
Chemical Properties and Identification

The definitive identifier for **(R)-2-Amino-4,4-dimethylpentanoic acid** is its Chemical Abstracts Service (CAS) Registry Number.

Property	Value
CAS Number	88319-43-1
Molecular Formula	C ₇ H ₁₅ NO ₂
Molecular Weight	145.20 g/mol
IUPAC Name	(2R)-2-Amino-4,4-dimethylpentanoic acid
Synonyms	(R)-tert-Leucine, D-Neopentylglycine

Supplier Information

A variety of chemical suppliers offer **(R)-2-Amino-4,4-dimethylpentanoic acid**, typically with purities suitable for research and development purposes. The following table summarizes information for some of the key suppliers.


Supplier	Purity
Alchem Pharmtech,Inc.	97+%
BOC Sciences	>= 99%
Synthonix Inc	Not specified
Apollo Scientific Ltd	Not specified
BLD Pharmatech	97%

Synthesis Methodologies

The enantioselective synthesis of **(R)-2-Amino-4,4-dimethylpentanoic acid** is a key challenge due to the quaternary carbon adjacent to the stereocenter. Several strategies have been developed to achieve high enantiopurity. While specific detailed protocols for the (R)-enantiomer are not readily available in public literature, methods for the synthesis of racemic tert-leucine and the related L-enantiomer provide a strong foundation for its preparation.

Conceptual Asymmetric Synthesis Workflow

The following diagram illustrates a conceptual workflow for the asymmetric synthesis of **(R)-2-Amino-4,4-dimethylpentanoic acid**, drawing from established methods for similar compounds.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the asymmetric synthesis of **(R)-2-Amino-4,4-dimethylpentanoic acid**.

Key Experimental Considerations

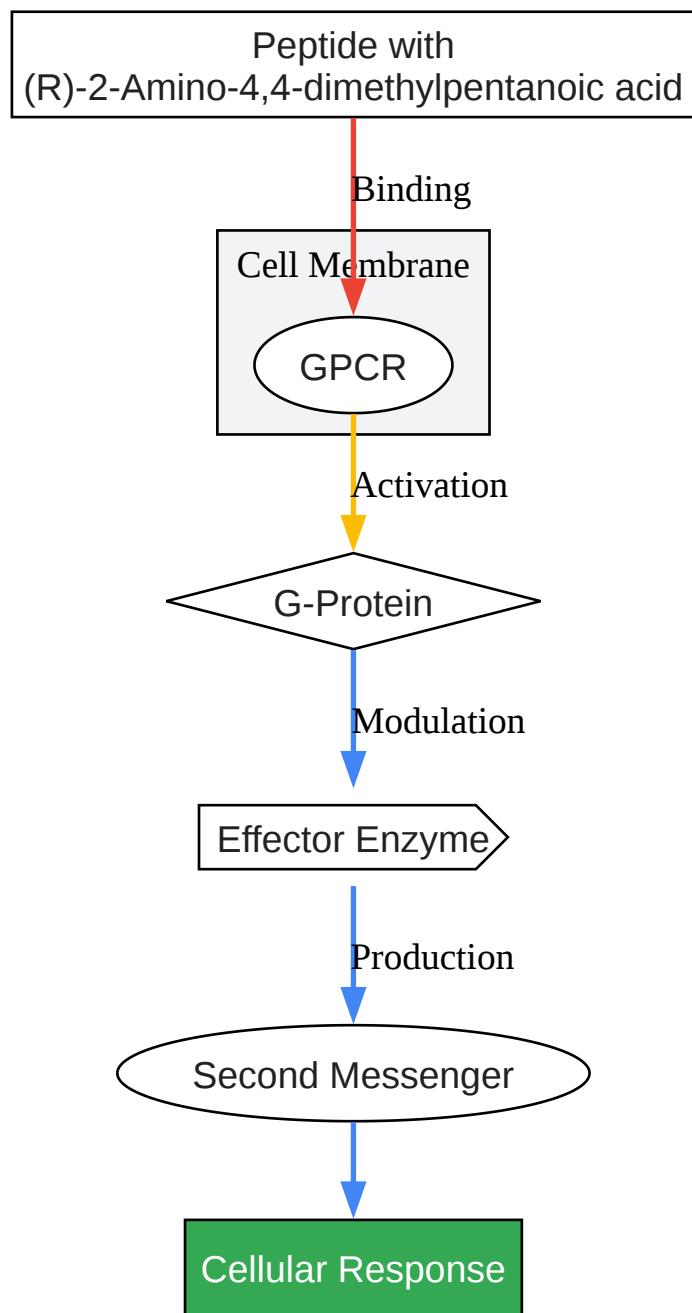
- Chiral Auxiliary/Catalyst: The choice of a suitable chiral auxiliary or asymmetric catalyst is crucial for establishing the desired stereochemistry at the α -carbon. Common approaches

include the use of chiral Schiff bases, phase-transfer catalysts, or enzymatic resolutions.

- Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is essential to maximize both chemical yield and enantiomeric excess.
- Purification: Purification of the final product often involves crystallization or chromatography to remove impurities and potentially to resolve any remaining racemic mixture. Techniques like chiral HPLC are necessary to determine the enantiomeric purity.

While detailed, step-by-step experimental protocols for the synthesis of **(R)-2-Amino-4,4-dimethylpentanoic acid** are proprietary to manufacturers or described in specialized literature, a general approach for the synthesis of tert-leucine involves the alkylation of a glycine enolate equivalent. For the enantioselective synthesis, a chiral glycine equivalent is employed.

General Procedure Outline (based on related syntheses):


- Formation of the Chiral Glycine Equivalent: A chiral auxiliary is reacted with glycine or a glycine derivative to form a chiral Schiff base or a related complex.
- Deprotonation and Alkylation: The chiral glycine equivalent is deprotonated with a strong base (e.g., lithium diisopropylamide) to form a chiral enolate, which is then reacted with a tert-butyl halide (e.g., tert-butyl bromide or iodide).
- Hydrolysis: The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and yield the desired amino acid.
- Purification: The crude product is purified by techniques such as recrystallization or column chromatography to afford the enantiomerically enriched **(R)-2-Amino-4,4-dimethylpentanoic acid**.

Biological Activity and Applications (Hypothetical)

Given the structural properties of **(R)-2-Amino-4,4-dimethylpentanoic acid**, its biological activity would likely be explored in the context of peptide and peptidomimetic drug design. The bulky tert-butyl group can be expected to influence peptide conformation and receptor binding.

Potential Signaling Pathway Involvement

The incorporation of this amino acid into a peptide therapeutic could modulate its interaction with specific cellular signaling pathways. For instance, if integrated into a peptide antagonist for a G-protein coupled receptor (GPCR), it could influence the binding affinity and downstream signaling.

[Click to download full resolution via product page](#)

Caption: Hypothetical modulation of a GPCR signaling pathway by a peptide containing the title compound.

Conclusion

(R)-2-Amino-4,4-dimethylpentanoic acid is a specialized amino acid with significant potential in the development of novel therapeutics. Its unique structural properties offer advantages in designing peptides and peptidomimetics with improved pharmacological profiles. While detailed experimental protocols for its synthesis and biological evaluation are not widely published, the information provided in this guide serves as a valuable resource for researchers initiating projects involving this compound. Further investigation into its specific biological activities and applications is warranted.

- To cite this document: BenchChem. [(R)-2-Amino-4,4-dimethylpentanoic acid CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b555540#r-2-amino-4-4-dimethylpentanoic-acid-cas-number-and-supplier-information\]](https://www.benchchem.com/product/b555540#r-2-amino-4-4-dimethylpentanoic-acid-cas-number-and-supplier-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com